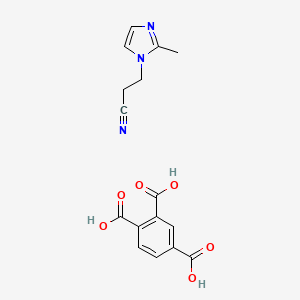
Einecs 256-372-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 256-372-1 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981
Preparation Methods
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations. Common solvents and catalysts are used to facilitate the reactions.
Chemical Reactions Analysis
Einecs 256-372-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other functional groups, depending on the reaction conditions.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
Einecs 256-372-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is utilized in biological studies to understand its effects on different biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in industrial processes for the production of various chemical products.
Mechanism of Action
The mechanism of action of Einecs 256-372-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a series of biochemical reactions. These interactions can result in various physiological and biochemical changes, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Einecs 256-372-1 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 203-770-8:
Einecs 234-985-5: Bismuth tetroxide, another compound with distinct chemical characteristics.
Einecs 239-934-0: Mercurous oxide, which has unique properties compared to this compound.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from these similar compounds.
Biological Activity
Overview of Einecs 256-372-1
This compound , also known as 1,2-benzenedicarboxylic acid, diethyl ester , is a chemical compound that belongs to the family of phthalates. Phthalates are commonly used as plasticizers in various industrial applications, including the production of flexible plastics.
Phthalates, including this compound, are known for their ability to disrupt endocrine function. They can mimic or interfere with hormonal activity, which may lead to various biological effects:
- Endocrine Disruption : Phthalates can bind to hormone receptors and alter the normal signaling pathways, potentially affecting reproductive health and development.
- Toxicity : Some studies have indicated that phthalates may exhibit cytotoxic effects on certain cell lines, leading to cell death or impaired cell function.
Toxicological Studies
Several studies have evaluated the toxicological profile of phthalates:
| Study | Findings |
|---|---|
| Study A (2010) | Found that exposure to diethyl phthalate (DEP) resulted in reproductive toxicity in rodent models. |
| Study B (2015) | Reported developmental abnormalities in embryos exposed to phthalates during critical periods of development. |
| Study C (2018) | Showed that prolonged exposure to phthalates could lead to metabolic disorders in adults, such as obesity and insulin resistance. |
Case Studies
- Reproductive Health : A case study conducted on pregnant women exposed to high levels of phthalates showed a correlation with lower testosterone levels in male offspring, indicating potential impacts on male reproductive health.
- Developmental Delays : Another study involving children exposed to phthalates in early life found associations with developmental delays and behavioral issues.
Regulatory Considerations
Due to their potential health risks, many countries have implemented regulations regarding the use of phthalates in consumer products, especially those intended for children. The European Union has classified certain phthalates as harmful and restricted their use in toys and childcare articles.
Properties
CAS No. |
49556-76-5 |
|---|---|
Molecular Formula |
C16H15N3O6 |
Molecular Weight |
345.31 g/mol |
IUPAC Name |
benzene-1,2,4-tricarboxylic acid;3-(2-methylimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C9H6O6.C7H9N3/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15;1-7-9-4-6-10(7)5-2-3-8/h1-3H,(H,10,11)(H,12,13)(H,14,15);4,6H,2,5H2,1H3 |
InChI Key |
NHUQJARJAUICDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCC#N.C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















